

Introduction: The Pyrazole Boronic Acid Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: *1H-Pyrazole-4-boronic acid*

Cat. No.: *B1632131*

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In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, **1H-Pyrazole-4-boronic acid** (CAS No: 763120-58-7) and its derivatives have emerged as exceptionally versatile reagents. The intrinsic value of this compound lies in the fusion of two powerful chemical motifs: the pyrazole ring and the boronic acid functional group.

The pyrazole ring is a well-established pharmacophore, a structural feature frequently found in bioactive molecules and approved pharmaceuticals due to its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.^{[1][2]} When this heterocyclic core is functionalized with a boronic acid group $[-B(OH)_2]$, it becomes a potent substrate for one of the most powerful reactions in synthetic chemistry: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.^{[1][3][4][5]} This reaction facilitates the formation of new carbon-carbon bonds with remarkable efficiency and functional group tolerance, making **1H-pyrazole-4-boronic acid** a cornerstone for researchers in drug discovery and materials science.^{[1][3]}

Due to the inherent propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides, they are often supplied and used as their pinacol esters, such as **1H-Pyrazole-4-boronic acid** pinacol ester (CAS No: 269410-08-4). These esters offer enhanced stability, easier handling, and improved solubility in organic solvents while readily participating in cross-coupling reactions.^{[1][6]} This guide provides an in-depth overview of the commercial availability of **1H-pyrazole-4-boronic acid** and its pinacol ester, best practices for handling and storage, and a validated protocol for its application in synthesis.

Core Applications in Research and Development

The utility of **1H-pyrazole-4-boronic acid** is most prominently demonstrated in its application as a synthetic building block.

- **Drug Discovery & Medicinal Chemistry:** The pyrazole scaffold is central to numerous therapeutic agents. **1H-Pyrazole-4-boronic acid** and its pinacol ester serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[3][7] For example, it is used in the preparation of inhibitors for targets like Mps1 Kinase, VEGF, and Janus Kinase 2 (JAK2), among others.[8][7] The ability to readily couple the pyrazole moiety to other aromatic or heteroaromatic systems via Suzuki coupling allows for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).
- **Suzuki-Miyaura Cross-Coupling Reactions:** This is the primary application for this reagent. It enables the efficient synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are otherwise challenging to prepare.[9] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it a preferred method for late-stage functionalization in complex syntheses.[10][11]
- **Materials Science:** The unique electronic and structural properties of the pyrazole ring make it a valuable component in the design of advanced materials. **1H-Pyrazole-4-boronic acid** is utilized in the synthesis of organic polymers, coatings, and functional materials where specific electronic or sensor capabilities are desired.[3]

Commercial Availability and Supplier Overview

Sourcing high-quality reagents is critical for reproducible and successful research. **1H-Pyrazole-4-boronic acid** and its more stable pinacol ester derivative are commercially available from a wide range of chemical suppliers. Purity is a key consideration, with most suppliers offering grades of ≥95% or higher.

Supplier	Product Name	CAS Number	Purity	Form
Sigma-Aldrich (Merck)	1H-Pyrazole-4-boronic acid	763120-58-7	≥95.0%	Solid
Sigma-Aldrich (Merck)	4-Pyrazoleboronic acid pinacol ester	269410-08-4	97%	Solid
Thermo Scientific Chemicals (Alfa Aesar)	1H-Pyrazole-4-boronic acid pinacol ester	269410-08-4	98%	Crystals/Powder[6]
MedChemExpress (MCE)	1H-Pyrazole-4-boronic acid pinacol ester	269410-08-4	>98%	Solid[12]
Chem-Impex International	1H-Pyrazole-4-boronic acid	763120-58-7	95-105% (Titration)	Powder[3]
Amerigo Scientific	1H-PYRAZOLE-4-BORONIC ACID	763120-58-7	97%	Not Specified[13]
Oakwood Chemical	1-Methyl-1H-pyrazole-4-boronic acid	847818-55-7	>95%	Solid[14]
Boron Molecular	1-(2-Hydroxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester	1040377-08-9	97%	Solid[15]

Note: The table includes examples of both the parent boronic acid and several N-substituted derivatives to illustrate the range of commercially available building blocks.

Technical Protocols and Handling

Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids and their esters.

Safety, Handling, and Storage

Hazard Profile: **1H-Pyrazole-4-boronic acid** and its derivatives are typically classified with the following hazards:

- H315: Causes skin irritation.[12][16]
- H319: Causes serious eye irritation.[12][16]
- H335: May cause respiratory irritation.[12][16]

Personal Protective Equipment (PPE): Standard laboratory PPE should always be used when handling these compounds. This includes:

- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses or goggles.
- A lab coat.
- Work should be performed in a well-ventilated fume hood to avoid inhalation of dust.[17]

Storage Conditions: The stability of boronic acids is highly dependent on storage conditions.

- Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[3]
- Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation and moisture absorption.[18]
- Moisture: Boronic acids are sensitive to moisture and can hydrolyze.[18] Anhydrous derivatives like pinacol esters are more resistant but should still be protected from atmospheric moisture.[19] Prolonged exposure to humidity can lead to caking or degradation.[19][20]

General Protocol: Suzuki-Miyaura Cross-Coupling

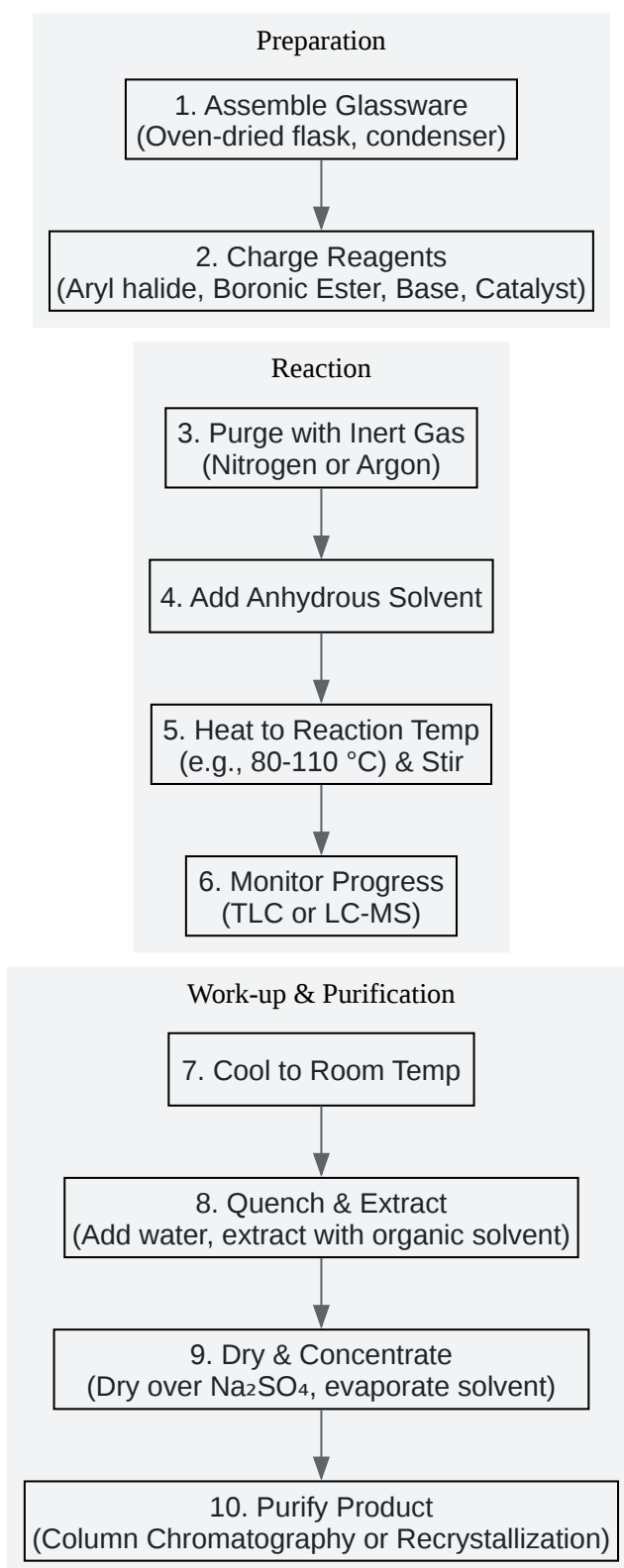
This protocol provides a representative workflow for the coupling of an aryl halide with **1H-Pyrazole-4-boronic acid** pinacol ester. Note: Reaction conditions, catalyst, and base should be optimized for specific substrates.

Objective: To synthesize a 4-aryl-1H-pyrazole derivative.

Materials:

- Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
- **1H-Pyrazole-4-boronic acid** pinacol ester (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or KOAc) (2.0-3.0 eq)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Experimental Workflow Diagram:



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Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), **1H-pyrazole-4-boronic acid** pinacol ester (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).
- Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
- Via syringe, add the anhydrous solvent. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
- Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 4-aryl-1H-pyrazole.

Overview of Synthesis

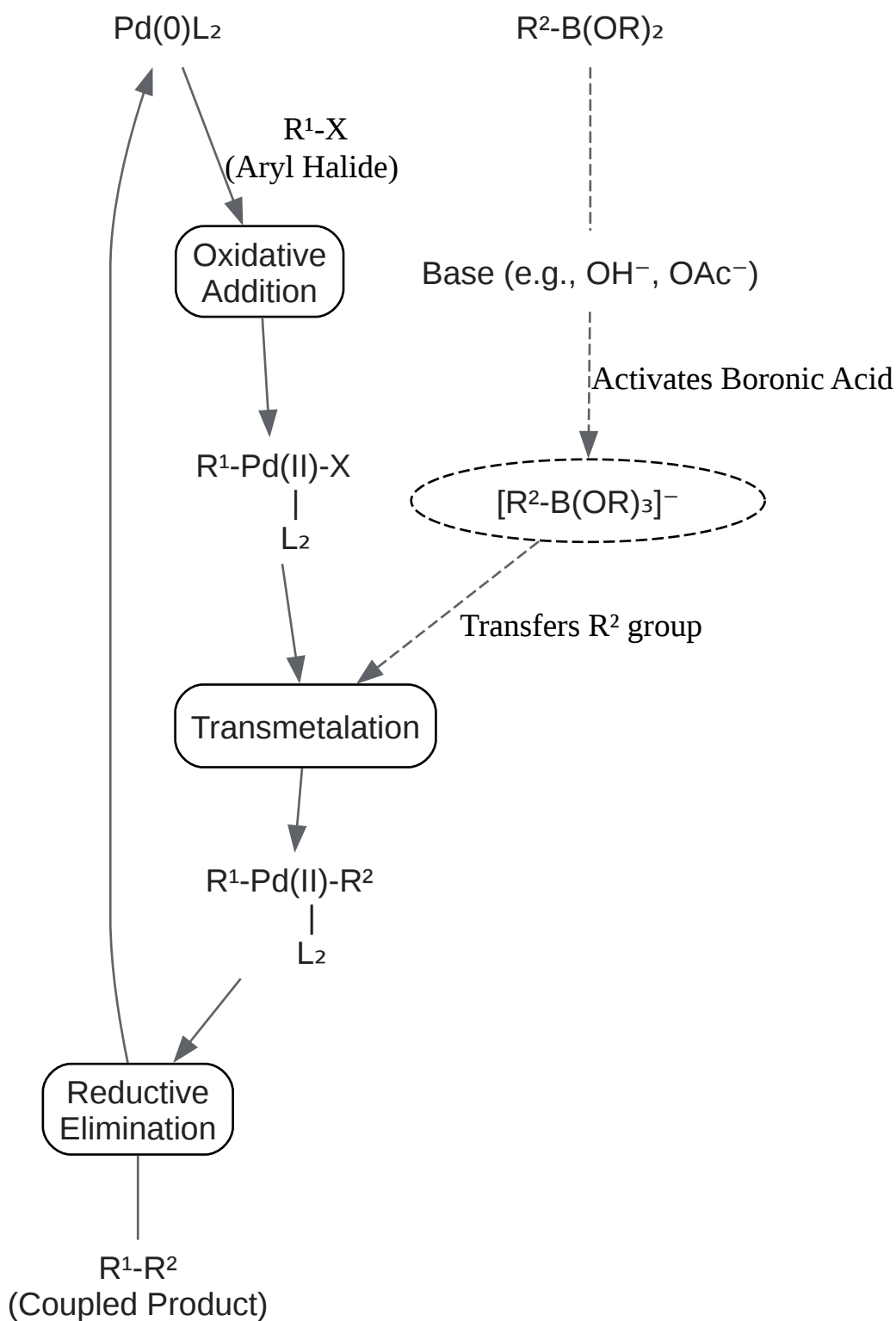
Understanding the synthesis of the reagent itself provides valuable context. **1H-Pyrazole-4-boronic acid** pinacol ester is typically synthesized from a 4-halopyrazole precursor. Common methods include:

- Miyaura Borylation: A palladium-catalyzed reaction between a 4-halo-1H-pyrazole (often protected, e.g., with a Boc group) and bis(pinacolato)diboron (B_2pin_2) in the presence of a base like potassium acetate.^[21]

- Lithium-Halogen Exchange: Treatment of a 4-iodo or 4-bromo-1-methyl-1H-pyrazole with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting lithiated species with an electrophilic boron source like triisopropyl borate and subsequent esterification with pinacol.[\[22\]](#)[\[23\]](#)

The Suzuki-Miyaura Catalytic Cycle

The power of **1H-pyrazole-4-boronic acid** lies in its participation in the Suzuki-Miyaura coupling. The generally accepted catalytic cycle is a foundational concept for any researcher utilizing this chemistry.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (R^1-X). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the pyrazole boronic acid ($R^2-B(OH)_2$) with a base. Finally, reductive elimination from the diaryl-palladium(II) complex yields the desired coupled product (R^1-R^2) and regenerates the Pd(0) catalyst.^[10]

Conclusion

1H-Pyrazole-4-boronic acid and its pinacol ester derivative are high-value, versatile reagents that have become staples in modern synthetic chemistry. Their commercial availability from numerous reputable suppliers provides researchers with reliable access to this crucial building block. For professionals in drug discovery and materials science, a thorough understanding of its applications in Suzuki-Miyaura coupling, coupled with stringent adherence to proper handling, storage, and safety protocols, is essential for leveraging its full synthetic potential. The ability to efficiently construct complex molecules using this reagent will continue to drive innovation across the chemical sciences.

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